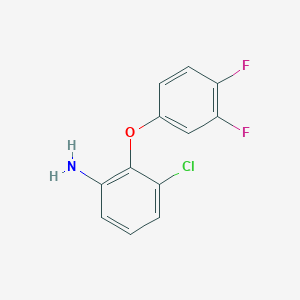
5-Chloro-2-(4-isopropylphenoxy)aniline
Vue d'ensemble
Description
The compound "5-Chloro-2-(4-isopropylphenoxy)aniline" is not directly studied in the provided papers. However, the papers do provide insights into the properties and reactions of structurally related compounds. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated, revealing the presence of various functional groups and the influence of chlorine substituents on the vibrational wavenumbers of a molecule . Additionally, reactions of 5-substituted-2, 3-dichloronaphthoquinones with aniline have been studied, showing the effects of the 5-substituent on the reactivity at the 2-and 3-positions . Lastly, the synthesis of 2, 5-dimethoxy-4-chloro-aniline from its nitro precursor has been explored, providing insights into the reduction conditions and optimization of the process .
Synthesis Analysis
The synthesis of chloro-aniline derivatives can be complex, involving multiple steps and conditions that need to be optimized. For example, the preparation of 2, 5-dimethoxy-4-chloro-aniline involves the reduction of nitrobenzene to aniline using iron powder in a mixture of ethanol and water, with various conditions affecting the yield and purity of the product . Although the exact synthesis of "this compound" is not described, the principles of optimizing molar ratios, solvent mixtures, and electrolytes could be applicable.
Molecular Structure Analysis
The molecular structure of chloro-aniline derivatives is influenced by the substituents attached to the benzene ring. The vibrational spectra, as well as molecular orbital calculations such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap, can provide detailed information about the electron density distribution and chemical reactivity of the molecule . The presence of a chlorine atom and other substituents can significantly alter the electronic properties of the molecule, which can be studied using density functional theory (DFT) computations.
Chemical Reactions Analysis
The reactivity of chloro-aniline derivatives in chemical reactions can be affected by the nature of the substituents. For instance, the reactivity at the 2-and 3-positions of 5-substituted-2, 3-dichloronaphthoquinones with aniline was found to be influenced by the 5-substituent, leading to the formation of different isomers . This suggests that the reactivity of "this compound" would also be influenced by its isopropylphenoxy group, although specific reactions were not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-aniline derivatives can be deduced from their molecular structure and vibrational characteristics. The thermodynamic parameters, such as temperature dependence, can be illustrated through correlation graphs, and the vibrational spectra can provide insights into the functional groups present . The electron density distribution and the HOMO-LUMO energy gap analysis can further inform on the chemical reactivity and stability of the molecule . The synthesis paper also implies that the physical properties such as solubility and crystallinity can be influenced by the reaction conditions during the synthesis process.
Applications De Recherche Scientifique
Nephrotoxicity Studies
5-Chloro-2-(4-isopropylphenoxy)aniline and its related compounds have been studied for their potential nephrotoxic effects. Research has shown that chlorinated anilines, including derivatives like dichloroaniline (DCA), can induce nephrotoxicity characterized by decreased urine volume, increased proteinuria, and hematuria. These effects are associated with morphological changes in renal cells, primarily affecting proximal tubular necrosis, with lesser effects on distal tubular cells and collecting ducts (Lo, Brown & Rankin, 1990).
Synthesis and Application in Polymer Science
This compound derivatives have been utilized in the synthesis of novel polymers. For example, polymers synthesized using derivatives like 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline have been used in electrochemical applications. Such polymers exhibit high conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour & Zarandi, 2016).
Biocide Development
Studies have explored the use of chloro-aniline derivatives in developing new biocides. Compounds like 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides have shown promise as polyactive biocides, demonstrating both molluscicidal and fungicidal activities. This indicates the potential for these compounds in agricultural and pest control applications (Asaad, Grant & Latif, 1988).
Electrochromic Materials
Another significant application of this compound derivatives is in the development of electrochromic materials. Novel donor–acceptor systems synthesized with these compounds exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. This makes them suitable for applications in electrochromic devices, particularly for NIR region technology (Li, Liu, Ju, Zhang & Zhao, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been involved in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
5-chloro-2-(4-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJDWKYTQOAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

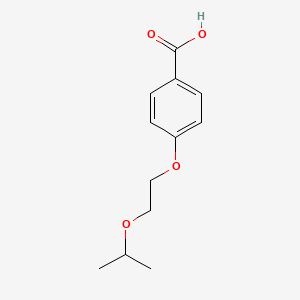
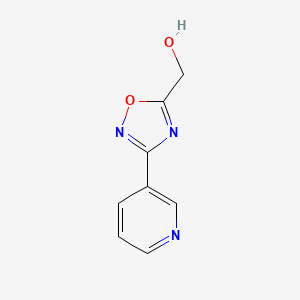
![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
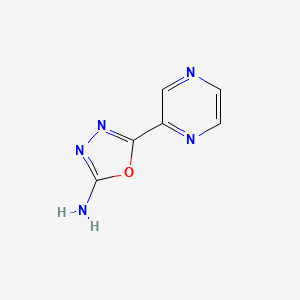
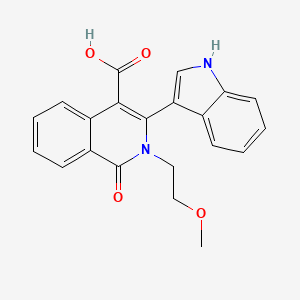
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)

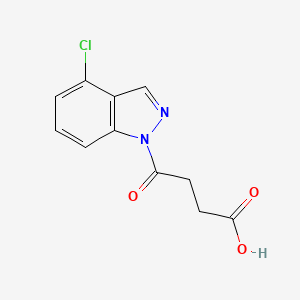
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)
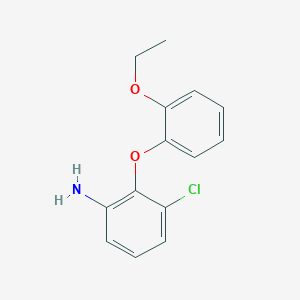

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
